Melting Point Comparison with Non-Fluorinated Analogs
The introduction of a 5-fluoro substituent significantly alters the solid-state properties of trifluoromethoxy benzoic acid. The melting point of 5-Fluoro-2-(trifluoromethoxy)benzoic acid (89-93°C) is higher than that of the parent 2-(trifluoromethoxy)benzoic acid (79-83°C) [1], but much lower than the para-substituted 4-(trifluoromethoxy)benzoic acid (149-153°C) [2]. This demonstrates that the combination and position of both the -F and -OCF3 groups result in a unique crystalline lattice, differentiating it from all three non-fluorinated regioisomers.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 89-93°C |
| Comparator Or Baseline | 2-(trifluoromethoxy)benzoic acid (79-83°C) and 4-(trifluoromethoxy)benzoic acid (149-153°C) |
| Quantified Difference | Target compound melts ~10°C higher than 2-isomer and ~60°C lower than 4-isomer. |
| Conditions | Solid-state melting point as reported by commercial suppliers (Alfa Chemistry, TCI, Chembase). |
Why This Matters
A distinct melting point serves as a verifiable marker of chemical identity and purity, crucial for procurement, quality control, and developing robust recrystallization protocols.
- [1] Tokyo Chemical Industry (TCI). 2-(Trifluoromethoxy)benzoic acid product page. View Source
- [2] Chembase. 4-(Trifluoromethoxy)benzoic acid property data. View Source
